molecular formula C8H9N3 B11922244 N-methylimidazo[1,2-a]pyridin-3-amine

N-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11922244
M. Wt: 147.18 g/mol
InChI Key: GPDVGUXOXNYJRV-UHFFFAOYSA-N
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Description

N-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate and a catalytic amount of iodine, yielding 3-aroylimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.

    Reduction: Reduction reactions can be performed under mild conditions to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using tert-butyl hydroperoxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.

    8-methylimidazo[1,2-a]pyridine: Studied for its anticancer properties.

    3-bromoimidazo[1,2-a]pyridine: Used in various synthetic applications

Uniqueness

N-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H9N3/c1-9-8-6-10-7-4-2-3-5-11(7)8/h2-6,9H,1H3

InChI Key

GPDVGUXOXNYJRV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C2N1C=CC=C2

Origin of Product

United States

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